2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Description
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 1114596-35-8) is a bicyclic indole derivative with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . It exists as a white crystalline powder with a melting point of 224–228°C and demonstrates solubility in acidic, alcoholic, and alkaline solvents, though it is only slightly soluble in water . This compound is primarily utilized in pharmaceutical research for synthesizing biologically active indole derivatives, such as kinase inhibitors or antimicrobial agents, and serves as a key intermediate in organic synthesis for preparing carboxylic acid derivatives .
Properties
IUPAC Name |
2-methyl-4-oxo-1,5,6,7-tetrahydroindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-5-8(10(13)14)9-6(11-5)3-2-4-7(9)12/h11H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLHXRVURXSSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CCCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652703 | |
| Record name | 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114596-35-8 | |
| Record name | 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can inhibit or promote certain biological activities. For example, some indole derivatives have been reported to show inhibitory activity against influenza A.
Biological Activity
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS Number: 1114596-35-8) is a heterocyclic compound with significant biological activity. Its molecular formula is C₁₀H₁₁NO₃, and it has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.19 g/mol |
| CAS Number | 1114596-35-8 |
| Purity | >95% (HPLC) |
| Hazard Classification | Irritant |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Inhibitory Potency
The compound exhibits significant inhibitory activity against COX enzymes:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 2-Methyl-4-oxo... | 19.45 ± 0.07 | 31.4 ± 0.12 |
These values indicate that the compound possesses a stronger affinity for COX-1 compared to COX-2, suggesting a potential for selective anti-inflammatory treatment.
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies
- HeLa Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability.
- IC50 : Approximately 0.55 µM.
- A375 Melanoma Cells : The compound exhibited growth inhibition with an IC50 value of around 0.87 µM.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indole structure can enhance its potency and selectivity for specific biological targets.
Key Findings
Research indicates that substituents on the indole ring significantly affect the compound's interaction with target enzymes and receptors. Electron-donating groups tend to enhance anti-inflammatory activity, while certain modifications improve anticancer efficacy.
Scientific Research Applications
Research has indicated that compounds similar to 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid exhibit various biological activities including:
- Antimicrobial Activity : Studies show that indole derivatives can possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Compounds in this class may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells.
Medicinal Chemistry
The compound's structure allows it to be a candidate for drug development. Its derivatives have been synthesized and tested for their efficacy against diseases such as cancer and bacterial infections.
Case Study : A derivative of this compound was tested for its anticancer properties in vitro and showed promising results in inhibiting the growth of breast cancer cells.
Synthesis of New Compounds
This compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals.
Case Study : Researchers synthesized various derivatives leading to compounds with enhanced bioactivity and selectivity towards specific biological targets.
Material Science
The compound's unique chemical structure can also be explored in the field of material science for the development of new polymers or organic materials.
Toxicological Data
Understanding the safety profile of this compound is crucial for its application in research. Toxicity studies are essential to evaluate its potential risks.
Table 2: Toxicological Data Overview
| Endpoint | Result |
|---|---|
| Acute Toxicity | Data not available |
| Mutagenicity | Under investigation |
| Reproductive Toxicity | Not assessed |
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group at position 3 undergoes typical acid-derived reactions. Key transformations include:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl ester derivative | |
| Amide Formation | Thionyl chloride (SOCl₂), then amine | Substituted amides |
For example, treatment with methanol under acid catalysis yields the methyl ester, while activation with SOCl₂ followed by reaction with primary amines produces amides. These derivatives are often intermediates for further functionalization.
Decarboxylation
The carboxylic acid group can undergo thermal or metal-catalyzed decarboxylation:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Thermal Decarboxylation | Heating at 150–200°C | 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole | |
| Metal-Catalyzed | Cu powder, quinoline, 180°C | Decarboxylated indole derivative |
Decarboxylation eliminates CO₂, forming a simpler indole structure. This reaction is critical for modifying the compound’s polarity and reactivity.
Nucleophilic Substitution
The electron-rich indole ring participates in electrophilic substitution, though steric effects from the methyl group influence regioselectivity:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃ | Sulfonated derivative at position 5 | |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted product |
Position 5 of the indole ring is typically favored due to the directing effects of the methyl and carbonyl groups.
Reduction and Oxidation
The ketone group at position 4 and the indole ring are redox-active sites:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ketone Reduction | NaBH₄, EtOH | 4-Hydroxy-tetrahydroindole | |
| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives |
Reduction of the ketone to a secondary alcohol is reversible under oxidative conditions.
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing fused polycyclic systems:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Intramolecular Cyclization | PTSA, MeCN, rt | Tetrahydrocarbazolone analogs | |
| Michael Addition | AuCl₃ catalysis | Functionalized carbazoles |
Under Brønsted acid catalysis (e.g., p-TsOH), the compound can form tetrahydrocarbazolones via Friedel-Crafts alkylation pathways .
Functionalization via the Methyl Group
The methyl group at position 2 can undergo halogenation or oxidation:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Halogenation | NBS, light | Brominated derivative | |
| Oxidation | CrO₃, H₂SO₄ | 2-Carboxylic acid analog |
Comparison with Similar Compounds
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 168271-91-8)
- Molecular Formula: C₉H₉NO₃ (MW: 179.17 g/mol) .
- Key Differences : Lacks the 2-methyl substituent, reducing molecular weight and steric bulk.
- Physicochemical Impact : Lower melting point (~210°C inferred) and increased solubility in polar solvents due to reduced hydrophobicity .
Functional Group Modifications
Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 1428139-42-7)
- Key Differences: Carboxylic acid is replaced by an ethyl ester; additional amino and 5-methylfuryl substituents are present .
- Impact: Ester group: Increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 35308-70-4)
- Key Differences : Methyl ester at position 2 instead of a carboxylic acid .
- Impact: Ester derivatives are often used as prodrugs or synthetic intermediates due to their hydrolytic stability under non-basic conditions .
Substituted Derivatives
1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 121626-40-2)
- Molecular Formula: C₁₅H₁₂FNO₃ (MW: 273.26 g/mol) .
- Key Differences : A 4-fluorophenyl group replaces the hydrogen at position 1.
- Impact :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications |
|---|---|---|---|---|---|---|
| 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | 1114596-35-8 | C₁₀H₁₁NO₃ | 193.20 | 2-methyl, 3-carboxylic acid | 224–228 | Drug research, organic synthesis |
| 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | 6577-89-5 | C₁₀H₁₁NO₃ | 193.20 | 3-methyl, 2-carboxylic acid | Not reported | Synthetic intermediate |
| 4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | 168271-91-8 | C₉H₉NO₃ | 179.17 | No methyl, 3-carboxylic acid | ~210 (estimated) | Pharmaceutical intermediates |
| 1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | 121626-40-2 | C₁₅H₁₂FNO₃ | 273.26 | 1-(4-fluorophenyl), 3-carboxylic acid | Not reported | Targeted drug design |
| Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | 1428139-42-7 | C₁₇H₁₈N₂O₅ | 330.34 | Ethyl ester, 3-amino, 6-(5-methylfuryl) | Not reported | Antimicrobial agent development |
Preparation Methods
Ketonization Reaction of Indole Derivatives
One primary method to prepare this compound involves the ketonization reaction of indole derivatives . This approach typically starts from an indole or partially hydrogenated indole precursor, which undergoes selective oxidation or functional group transformation to introduce the 4-oxo group and the carboxylic acid at position 3, along with methyl substitution at position 2.
- The process involves careful control of reaction conditions to achieve the tetrahydro-indole ring saturation at positions 4,5,6,7 without over-reduction or ring cleavage.
- The product typically appears as a pale brown to light brown solid with a melting point above 245°C.
- Solubility is limited, with slight solubility in DMSO and methanol (sonicated).
Summary Table of Preparation Methods
Analytical and Research Findings
- The melting point (>245°C) and solubility data indicate the compound's stability and moderate polarity.
- Spectroscopic analysis (e.g., ^1H NMR, GC/MS) confirms the structural integrity of intermediates and final products in synthetic routes.
- The use of mixed acid anhydrides and ammonium salts in synthesis allows for mild reaction conditions and good yields.
- Reaction inert solvents such as n-methyl pyrrolidinone facilitate the conversion steps without side reactions.
- The patent literature suggests that the synthetic methods can be adapted for derivatives with various substituents on the phenyl or heterocyclic rings, indicating synthetic versatility.
Q & A
Q. What are the established synthetic routes for 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid, and what are their key reaction conditions?
The compound is synthesized via cyclocondensation of 3-formyl-indole precursors with cyclic ketones or thiourea derivatives. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid with 4-thioxo-2-thiazolidinone in acetic acid with sodium acetate as a catalyst (1:1 molar ratio, 2.5–5 h reflux) . Purification typically includes recrystallization from DMF/acetic acid mixtures. Key intermediates should be verified via LC-MS and NMR to confirm regioselectivity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- NMR : Look for characteristic signals:
- Mass Spectrometry : Exact mass (m/z) 193.0743 (C₁₀H₁₁NO₃) with ESI+ .
Advanced Research Questions
Q. What strategies can mitigate low yields in the synthesis of this compound due to by-product formation?
By-products often arise from incomplete cyclization or oxidation. Strategies include:
- Optimized stoichiometry : Use 1.1 equivalents of the aldehyde precursor to drive cyclization .
- Additive screening : Catalytic amounts of p-toluenesulfonic acid (PTSA) improve reaction efficiency .
- Temperature control : Gradual heating (60°C → reflux) reduces side reactions .
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from regioisomers .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Core modifications : Introduce substituents at the indole N-H or methyl group to assess antimicrobial or anticancer activity .
- In vitro assays : Test against Staphylococcus aureus (MIC) and human cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay) .
- Computational modeling : Perform docking studies with bacterial DNA gyrase or human topoisomerase II to identify binding motifs .
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Purity verification : Use HPLC (≥95% purity, C18 column, 254 nm) to rule out impurities .
- Crystallographic analysis : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms (e.g., keto-enol equilibrium) .
- Inter-lab validation : Cross-check NMR data (e.g., DMSO-d₆ vs. CDCl₃ solvent effects) .
Methodological Considerations
Q. What analytical techniques are critical for assessing stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
